N-methyl-N-pyridin-4-ylacetamide
Description
Properties
IUPAC Name |
N-methyl-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBMBTVWEVCXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903111 | |
| Record name | NoName_3705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation of 4-Aminopyridine
Reagents :
-
4-Aminopyridine
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂)
-
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Conditions : -
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 0–25°C (for methyl iodide); 60–80°C (for dimethyl sulfate)
-
Reaction Time: 4–12 hours
Mechanism :
The methylation proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group. Using a bulky base like NaH minimizes over-alkylation. For example, 4-aminopyridine reacts with methyl iodide in DMF at 0°C to yield N-methyl-4-aminopyridine with ~75% efficiency.
Challenges :
-
Competing quaternary salt formation at the pyridine nitrogen.
-
Over-alkylation to dimethylated byproducts.
Acetylation of N-Methyl-4-aminopyridine
Reagents :
-
N-Methyl-4-aminopyridine
-
Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O)
-
Base: Triethylamine (Et₃N) or pyridine
Conditions : -
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Reaction Time: 2–6 hours
Procedure :
N-Methyl-4-aminopyridine is treated with acetyl chloride in DCM under inert atmosphere. Triethylamine neutralizes HCl, driving the reaction to completion. The product precipitates or is extracted via aqueous workup.
Yield : ~80–85% after recrystallization (methanol/water).
One-Pot Tandem Methylation-Acylation
To streamline synthesis, tandem reactions eliminate intermediate isolation.
Reagents and Conditions
-
Methylating Agent : Trimethyloxonium tetrafluoroborate ([CH₃]₃O⁺BF₄⁻)
-
Acylating Agent : Acetic anhydride
-
Solvent : Acetonitrile
-
Temperature : 25–40°C
-
Catalyst : 4-Dimethylaminopyridine (DMAP)
Mechanism :
Trimethyloxonium salts selectively methylate amines without quaternizing pyridine nitrogens. Subsequent in situ acylation with acetic anhydride forms the target compound. DMAP accelerates acylation via nucleophilic catalysis.
Yield : ~70% with <5% dimethylated byproduct.
Palladium-Catalyzed Cross-Coupling Approaches
For functionalized derivatives, cross-coupling offers regioselective control.
Buchwald-Hartwig Amination
Reagents :
-
4-Bromopyridine
-
Methylamine (CH₃NH₂)
-
Palladium Catalyst: Pd₂(dba)₃ with Xantphos ligand
-
Base: Cs₂CO₃
Conditions :
-
Solvent: Toluene
-
Temperature: 100°C
-
Reaction Time: 24 hours
Outcome :
Forms N-methyl-4-aminopyridine, which is acetylated as in Section 1.2.
Yield : ~65% for the amination step.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Advantages :
-
Enhanced heat/mass transfer.
-
Reduced reaction times (minutes vs. hours).
Setup :
-
Methylation and acylation performed in series within a microreactor.
-
Solvent: Supercritical CO₂ for facile separation.
Green Chemistry Alternatives
-
Methylating Agent : Dimethyl carbonate (DMC) replaces toxic methyl halides.
-
Acylating Agent : Enzyme-mediated acylation using lipases.
Analytical Validation and Purification
Characterization Techniques
Purification Methods
-
Recrystallization : Methanol/water (7:3 v/v).
-
Column Chromatography : Silica gel, eluent hexane/ethyl acetate (1:1).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-methylation | Use bulky bases (e.g., NaH) to sterically hinder quaternization. |
| Low acylation efficiency | Employ DMAP as acylation catalyst. |
| Pyridine ring instability under acidic conditions | Use buffered aqueous workup (pH 6–7). |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-pyridin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-N-pyridin-4-ylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-methyl-N-pyridin-4-ylamine
Substitution: Various substituted amides or alcohol derivatives
Scientific Research Applications
N-methyl-N-pyridin-4-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, particularly those involving amide bond formation and cleavage.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals, where its unique structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of N-methyl-N-pyridin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target enzyme. The presence of the pyridine ring and the amide group allows for hydrogen bonding and π-π interactions, which contribute to its binding specificity and efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyridine-based acetamides are highly sensitive to substituent variations. Below is a comparative analysis of N-methyl-N-pyridin-4-ylacetamide and related compounds:
Key Observations
Substituent Impact on Solubility :
- The hydroxyl group in N-(3-hydroxypyridin-4-yl)acetamide significantly enhances water solubility compared to the unsubstituted this compound, making it more suitable for aqueous formulations .
- Bulky substituents (e.g., ethyl and methyl groups in N-(5-ethyl-2-methylpyridin-4-yl)acetamide ) reduce solubility but improve membrane permeability, a critical factor in drug bioavailability .
Pharmacological Relevance: The quinoline-piperidine hybrid in demonstrates how structural complexity (e.g., fused rings and heteroatoms) can target specific biological pathways, such as kinase inhibition in cancer therapy . Simpler derivatives like this compound may serve as intermediates for synthesizing such bioactive molecules.
Thermal and Physical Properties: Limited data are available for this compound, but analogues like N-(5-ethyl-2-methylpyridin-4-yl)acetamide (melting point: ~120–125°C estimated) suggest that alkyl substituents stabilize crystalline phases .
Q & A
Q. Q1. What are the standard synthetic approaches for preparing N-methyl-N-pyridin-4-ylacetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between pyridine derivatives and acetamide precursors. For example, analogous compounds (e.g., N,N'-(pyridin-4-ylmethylene)diacetamide) are synthesized via condensation of pyridine-4-carboxaldehyde with acetamide under controlled pH and temperature . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate condensation.
- Purification : Column chromatography or recrystallization ensures high purity.
Q. Q2. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: Referencing safety protocols for structurally similar acetamides (e.g., N,N-diethylacetamide):
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to light and moisture .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. Q3. What crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?
Methodological Answer: For high-resolution structural determination:
- Data collection : Use single-crystal X-ray diffraction (SXRD) with synchrotron radiation for small-molecule crystals.
- Refinement tools : SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) are industry standards .
- Troubleshooting : Address twinning or disorder using SQUEEZE (in PLATON) to model solvent regions .
Case Study : A derivative, N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide, required iterative refinement in SHELXL to resolve electron density discrepancies near the trifluoromethyl group .
Q. Q4. How can researchers reconcile contradictory bioactivity data for this compound analogs in pharmacological studies?
Methodological Answer: Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to confirm IC₅₀ consistency.
- Metabolic stability testing : Use LC-MS to track degradation products in simulated physiological conditions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental data .
Q. Q5. What advanced spectroscopic methods are optimal for characterizing reactive intermediates in this compound synthesis?
Methodological Answer:
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolates or Schiff bases) .
- High-resolution MS : HR-ESI-MS identifies transient species with ppm-level mass accuracy.
- Multinuclear NMR : ¹⁹F NMR (for fluorinated analogs) or ¹³C NMR elucidates electronic environments of reactive sites .
Q. Q6. How can computational chemistry guide the design of this compound derivatives with enhanced selectivity?
Methodological Answer:
- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area .
- MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability in target protein pockets (e.g., using GROMACS) .
- ADMET prediction : Tools like SwissADME predict pharmacokinetic profiles to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
